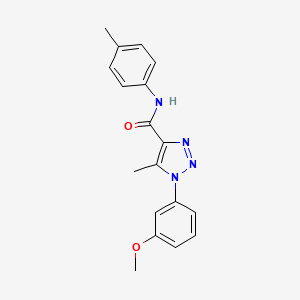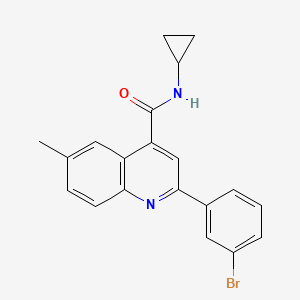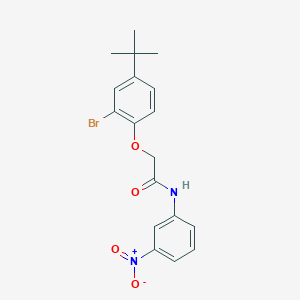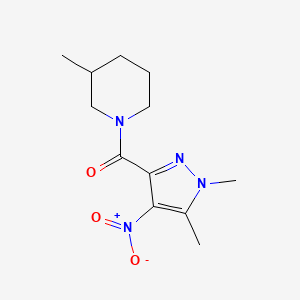
1-(3-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
1-(3-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.14297583 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Determination
- The compound's synthesis and structure determination are crucial for understanding its properties and potential applications. For instance, Kariuki et al. (2022) detailed the synthesis of a similar triazole compound, highlighting the importance of NMR spectroscopy and single-crystal X-ray diffraction in confirming the structure (Kariuki et al., 2022).
Chemical Reactions and Derivatives
- Triazole derivatives can be synthesized through various chemical reactions, offering a range of potential applications. Albert and Taguchi (1972) demonstrated the synthesis of derivatives from 1,2,3-triazoles, indicating the versatility of triazole compounds (Albert & Taguchi, 1972).
Antimicrobial Properties
- Certain triazole derivatives exhibit significant antimicrobial activities. For example, Pokhodylo et al. (2021) synthesized novel 1H-1,2,3-triazole-4-carboxamides and demonstrated their effectiveness against various bacterial and fungal strains (Pokhodylo et al., 2021).
Anticancer Activity
- Triazole derivatives have shown potential in anticancer treatments. Shinde et al. (2022) synthesized a series of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives, which were evaluated for their anticancer activity against breast cancer cell lines (Shinde et al., 2022).
Molecular Docking Studies
- The understanding of molecular interactions through docking studies is vital for drug development. Shinde et al. (2022) also conducted molecular docking studies to analyze the binding modes of triazole derivatives, providing insights into their therapeutic potential (Shinde et al., 2022).
Crystal Structure Analysis
- Detailed crystal structure analysis of triazole derivatives, as done by Dong et al. (2009), is fundamental for understanding their chemical properties and potential applications (Dong et al., 2009).
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-7-9-14(10-8-12)19-18(23)17-13(2)22(21-20-17)15-5-4-6-16(11-15)24-3/h4-11H,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGADSHQJBGGNJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(FURAN-2-CARBONYL)-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4852797.png)


![N-{4-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}PENTANAMIDE](/img/structure/B4852824.png)
![3-[(5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B4852837.png)
![2-[(4-chlorophenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide](/img/structure/B4852844.png)
![N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4852850.png)
![2,6-dimethoxy-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide](/img/structure/B4852856.png)


![4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4852879.png)
![5-{[(2,5-dimethoxyphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B4852884.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-4H-1,2,4-triazol-3-ylacetamide](/img/structure/B4852890.png)

